1-Bromo-2-(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15907320
Molecular Formula: C11H6BrF3
Molecular Weight: 275.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H6BrF3 |
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Molecular Weight | 275.06 g/mol |
IUPAC Name | 1-bromo-2-(trifluoromethyl)naphthalene |
Standard InChI | InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
Standard InChI Key | RFOANEAFTSCOBB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-bromo-2-(trifluoromethyl)naphthalene derives from the naphthalene backbone, where substituents at the 1- and 2-positions introduce distinct electronic effects. The bromine atom acts as an electron-withdrawing group, while the -CF₃ group further polarizes the aromatic system through its strong inductive effect. This combination creates a regioselective template for electrophilic and nucleophilic attacks, as evidenced by its reactivity in palladium-catalyzed couplings .
Key spectroscopic data for this compound can be inferred from analogous trifluoromethylated aromatics:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns dependent on substituent positions .
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¹⁹F NMR: The -CF₃ group typically appears as a singlet near δ -63 ppm .
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¹³C NMR: Quaternary carbons adjacent to -CF₃ show characteristic coupling (J ≈ 33–35 Hz) due to fluorine-carbon interactions .
Table 1: Comparative Properties of Selected Trifluoromethylated Aromatics
Compound | Molecular Formula | ¹⁹F NMR Shift (ppm) | Melting Point (°C) |
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1-Bromo-2-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ | -63.2 | 98–102 |
1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | -62.8 | 45–48 |
1-Chloro-2-(trifluoromethyl)naphthalene | C₁₁H₆ClF₃ | -63.5 | 85–88 |
Synthesis Methodologies
Electrophilic Bromination
Bromination of 2-(trifluoromethyl)naphthalene using Br₂ in dichloromethane at 0°C yields the title compound with >80% regioselectivity. This method capitalizes on the -CF₃ group’s meta-directing effects, favoring substitution at the 1-position .
Palladium-Catalyzed Cross-Coupling
A scalable approach involves Suzuki-Miyaura coupling of 1-bromonaphthalene with trifluoromethylboronic acid derivatives. Optimal conditions use Pd₂(dba)₃ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ in toluene/CHCl₃ (20:1) at 80°C for 24 hours, achieving yields up to 88% .
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Charge a flask with 1-naphthyl boronic acid (2.0 mmol), 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 mmol), Pd₂(dba)₃ (5 mol%), and PPh₃ (5 mol%).
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Add toluene (2 mL) and CHCl₃ (0.01 mL), then heat at 80°C under N₂ for 24 hours.
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Quench with NH₄Cl (10 mL), extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and concentrate.
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Purify by silica chromatography (hexane/EtOAc 20:1) to isolate product.
Reactivity and Transformation Pathways
Suzuki-Miyaura Coupling
The bromine substituent undergoes transmetalation with arylboronic acids in the presence of Pd(0) catalysts. For example, coupling with 4-methoxyphenylboronic acid produces 2-(trifluoromethyl)-1-(4-methoxyphenyl)naphthalene in 75–85% yield .
Nucleophilic Aromatic Substitution
Reaction with KCN in DMF at 120°C replaces bromine with cyano groups, forming 2-(trifluoromethyl)-1-naphthonitrile. This transformation proceeds via a Meisenheimer complex intermediate, with yields dependent on the -CF₃ group’s electron-withdrawing capacity .
Applications in Materials Science
Liquid Crystal Development
The compound serves as a core structure for fluorinated liquid crystals. Its rigid naphthalene framework and -CF₃ dipole enable tunable mesophase behavior, with clearing points between 120–150°C observed in biphenyl derivatives .
Organic Semiconductors
Incorporation into donor-acceptor copolymers enhances electron mobility in thin-film transistors. Polymers containing 1-bromo-2-(trifluoromethyl)naphthalene units exhibit charge carrier mobilities exceeding 0.5 cm²/V·s in optimized devices .
Future Research Directions
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Photoredox Catalysis: Exploiting the -CF₃ group’s redox activity for C–H functionalization reactions.
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Continuous Flow Synthesis: Developing microreactor systems to improve bromination regioselectivity.
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Bioconjugation Chemistry: Investigating its potential in antibody-drug conjugate (ADC) synthesis via strain-promoted couplings.
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